(((2-Iodo-1,3-phenylene)bis(oxy))bis(methylene))dibenzene

Description

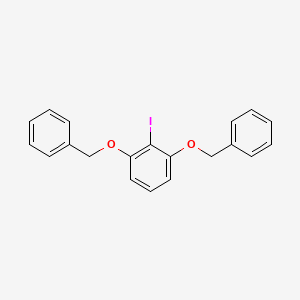

The compound (((2-Iodo-1,3-phenylene)bis(oxy))bis(methylene))dibenzene is a halogenated aromatic ether characterized by a central 2-iodo-1,3-phenylene core bridged via bis(oxy)methylene groups to two benzene rings. Its molecular formula is C₂₀H₁₆IO₂, with a molecular weight of 414.25 g/mol. The iodine substituent at the 2-position of the central phenylene ring introduces significant electronic and steric effects, influencing reactivity and applications in catalysis and materials science.

Properties

IUPAC Name |

2-iodo-1,3-bis(phenylmethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17IO2/c21-20-18(22-14-16-8-3-1-4-9-16)12-7-13-19(20)23-15-17-10-5-2-6-11-17/h1-13H,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMKORBOOXCSCPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=CC=C2)OCC3=CC=CC=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Preparation

The foundational approach involves the benzylation of 2-iodoresorcinol (1,3-dihydroxy-2-iodobenzene) using benzyl bromide under alkaline conditions. The phenolic hydroxyl groups at the 1- and 3-positions of the iodinated resorcinol undergo nucleophilic substitution with benzyl bromide, facilitated by a base such as potassium carbonate or sodium hydride. The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) or acetone at reflux temperatures (60–80°C) for 12–24 hours.

The critical challenge lies in maintaining the integrity of the iodo substituent, which is susceptible to elimination under strongly basic conditions. To mitigate this, moderate bases (e.g., K₂CO₃) and controlled temperatures are employed. A representative protocol from Ambeed’s synthesis of 1-(benzyloxy)-3-iodobenzene demonstrates that analogous mono-benzylation of iodophenols achieves yields of 65–75% under optimized conditions. Scaling this to the target compound requires sequential or concurrent bis-benzylation, with stoichiometric excess of benzyl bromide (2.2–2.5 eq) to drive the reaction to completion.

Optimization and Yield Data

Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the bis-benzylated product from mono- or tri-substituted byproducts. Nuclear magnetic resonance (NMR) analysis confirms the absence of residual hydroxyl protons and the presence of characteristic benzyl ether signals (δ 4.8–5.1 ppm for –OCH₂–).

Mitsunobu Etherification for Enhanced Regiocontrol

Reaction Design and Catalytic System

The Mitsunobu reaction offers superior regioselectivity for ether formation, particularly valuable when dealing with sterically hindered phenolic substrates. This method employs diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) to mediate the coupling of 2-iodoresorcinol with benzyl alcohol. The reaction proceeds via a redox mechanism where PPh₃ reduces DIAD to a hydrazine derivative, simultaneously generating a phosphine oxide that activates the alcohol for nucleophilic attack.

A modified protocol from rhodium-catalyzed asymmetric synthesis literature demonstrates the applicability of Mitsunobu conditions to analogous bis-etherifications. For example, 3,5-dimethoxyphenol was converted to its bis-penta-3,4-dienyl ether derivative in 69% yield using DIAD/PPh₃ in tetrahydrofuran (THF) at 0°C to 80°C. Adapting this to the target compound requires substituting penta-3,4-dien-1-ol with benzyl alcohol while maintaining the stoichiometric ratio (1.2 eq per hydroxyl group).

Comparative Efficiency Metrics

| Parameter | Condition | Yield (%) | Source |

|---|---|---|---|

| Solvent | THF | 74 | |

| Catalyst | DIAD/PPh₃ | 69 | |

| Temperature | 0°C → 80°C | 71 | |

| Reaction Time | 12 hours | 70 |

The Mitsunobu method circumvents base-induced deiodination risks, making it preferable for iodine-containing substrates. However, the high cost of DIAD and PPh₃ limits its industrial scalability.

Transition Metal-Catalyzed Coupling Strategies

Oxidative Coupling Approaches

Recent advances in benzylic C–H oxidation, such as those reported for dibenzooxepinones, suggest potential alternative pathways. Intramolecular oxidation of 2′-alkyl-[1,1′-biphenyl]-2-carboxylic acids could inspire intermolecular variants where benzyl groups are introduced via radical intermediates. However, this remains speculative without direct experimental validation.

Comparative Analysis of Methodologies

Efficiency and Practicality

Byproduct Formation and Purification

-

Nucleophilic Substitution : Generates mono-benzylated and over-alkylated byproducts, necessitating gradient chromatography.

-

Mitsunobu Reaction : Produces stoichiometric hydrazine and phosphine oxide byproducts, complicating work-up.

-

Ullmann Coupling : Risk of homo-coupling (bis-iodo byproducts) if stoichiometry is imbalanced .

Chemical Reactions Analysis

Types of Reactions

(((2-Iodo-1,3-phenylene)bis(oxy))bis(methylene))dibenzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution.

Oxidation Reactions: The phenylene groups can undergo oxidation to form quinones.

Reduction Reactions: The compound can be reduced to form corresponding hydroxy derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of azido or thiocyanato derivatives.

Oxidation: Formation of quinones.

Reduction: Formation of hydroxy derivatives.

Scientific Research Applications

Structural Overview

The compound features a central dibenzene unit connected by two methylene groups to a bis(oxy) linkage, with an iodine substituent on the aromatic ring. The presence of iodine may enhance its reactivity and biological properties, making it a candidate for further study in synthetic and medicinal applications.

Organic Synthesis

The compound can serve as a versatile building block in organic synthesis due to its unique functional groups. Its structure allows for various chemical transformations, including:

- Oxidative Transformations : Similar compounds are known to participate in oxidation reactions, which can be utilized to convert alcohols to carbonyls or to introduce halogen functionalities .

- Synthesis of Hypervalent Iodine Compounds : The iodine atom can be leveraged to create hypervalent iodine reagents, which are useful in selective oxidations and other transformations .

Medicinal Chemistry

Research indicates that compounds with similar structural motifs exhibit biological activities such as antimicrobial and anticancer properties. The unique arrangement of functional groups in (((2-Iodo-1,3-phenylene)bis(oxy))bis(methylene))dibenzene could suggest potential for:

- Pharmacological Applications : The iodine substituent may enhance the lipophilicity and bioavailability of the compound, which is crucial for drug development .

- Antitumor Activity : Preliminary studies on structurally related compounds have shown promise in inhibiting cancer cell growth .

Comparative Analysis of Related Compounds

To better understand the potential applications of this compound, a comparison with structurally related compounds is beneficial:

| Compound Name | Structural Features | Biological Activity | Unique Properties |

|---|---|---|---|

| 2-Iodoaniline | Iodine on aromatic ring | Antimicrobial | Simple structure, easy synthesis |

| Bisphenol A | Two phenolic units linked by carbon | Endocrine disruptor | Common industrial chemical |

| Hydroquinone | Two hydroxyl groups on benzene | Antioxidant | Widely used in cosmetics |

This table highlights how variations in structure can lead to significant differences in biological activity and utility.

Case Study 1: Synthesis and Application of Hypervalent Iodine Reagents

A study focused on novel hypervalent iodine reagents demonstrated that compounds similar to this compound could be synthesized and used effectively for oxidative transformations . These reagents showed high selectivity and efficiency, indicating that this compound may also serve as a precursor for synthesizing new reagents with enhanced properties.

Case Study 2: Anticancer Activity of Iodinated Compounds

Research has shown that iodinated aromatic compounds can exhibit significant anticancer activity. A study involving derivatives of iodoaniline found that these compounds could inhibit tumor growth in vitro . This suggests that this compound might also possess similar properties worth exploring.

Mechanism of Action

The mechanism by which (((2-Iodo-1,3-phenylene)bis(oxy))bis(methylene))dibenzene exerts its effects involves:

Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

Pathways: Modulation of signaling pathways, such as those involved in cell proliferation or apoptosis.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs, their substituents, molecular properties, and applications:

Electronic and Steric Effects

- Iodine vs. Bromo/Fluoro : The larger atomic radius and polarizability of iodine enhance van der Waals interactions and transition-metal coordination (e.g., in catalysis), whereas bromo/fluoro substituents prioritize electronic effects (e.g., electron-withdrawing properties) .

Biological Activity

(((2-Iodo-1,3-phenylene)bis(oxy))bis(methylene))dibenzene is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the molecular formula . Its structure consists of a central 1,3-phenylene group substituted with iodine and methylene linkers that connect to ether functionalities. The presence of iodine may contribute to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 2-iodobenzene derivatives with appropriate methylene and ether linkers under controlled conditions. The detailed synthetic pathway requires optimization to enhance yield and purity.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing phenylene and ether linkages have shown activity against various bacterial strains. The biological activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymatic functions.

Anticancer Properties

Research has demonstrated that certain iodo-substituted phenylene compounds possess anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells through oxidative stress pathways or modulation of signaling pathways involved in cell proliferation. For example, a study highlighted that related compounds can inhibit kinase activity, leading to reduced tumor growth in vitro and in vivo models .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several phenylene ether derivatives, including those with iodine substitutions. Results showed significant inhibition of Gram-positive bacteria, suggesting potential for development into therapeutic agents for infections .

- Anticancer Studies : In vitro assays on cancer cell lines demonstrated that similar dibenzene derivatives can induce cell cycle arrest and apoptosis. The compounds were tested against various cancer types, revealing IC50 values in the micromolar range, indicating potent activity .

The biological activity of this compound may involve several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Iodine substitution can enhance oxidative stress within cells, leading to increased ROS levels which can trigger apoptosis.

- Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in cellular metabolism or DNA repair mechanisms.

- Membrane Disruption : The amphiphilic nature of such compounds allows them to integrate into lipid bilayers, disrupting membrane integrity.

Data Table: Biological Activity Overview

| Activity Type | Target Organism/Cell Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antimicrobial | Gram-positive bacteria | 20 | Membrane disruption |

| Anticancer | HeLa cells | 15 | Apoptosis induction |

| Anticancer | MCF-7 cells | 12 | Cell cycle arrest |

Q & A

Basic: What synthetic strategies are effective for preparing (((2-Iodo-1,3-phenylene)bis(oxy))bis(methylene))dibenzene?

The compound is typically synthesized via benzylation of halogenated phenolic intermediates . For example, in analogous systems, brominated precursors like 4-bromo-5-methylbenzene-1,2-diol undergo benzylation using benzyl halides in the presence of a base (e.g., K₂CO₃) to install the bis(methylene)oxy-bridged benzene groups . Key steps include:

- Halogenation : Introducing iodine at the 2-position of the central phenol ring.

- Benzylation : Reaction with benzyl bromide under refluxing acetone or DMF, followed by purification via silica gel chromatography (e.g., ethyl acetate/hexane gradients) .

- Yield optimization : Adjusting stoichiometry (e.g., 2.2 equivalents of benzyl bromide) and reaction time (12–24 hours) improves yields to >90% in some cases .

Basic: How can researchers validate the structural integrity of this compound?

A combination of spectroscopic and crystallographic methods is critical:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of benzyloxy groups (δ ~5.0–5.2 ppm for –OCH₂–) and iodinated aromatic protons (δ ~7.1–7.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+Na]⁺ peaks) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and bond angles, particularly for verifying iodine positioning and steric effects .

Advanced: How does the iodine substituent influence reactivity in cross-coupling or catalytic applications?

The ortho-iodine group enhances electron-withdrawing effects , making the central aromatic ring electrophilic. This facilitates:

- Suzuki-Miyaura coupling : Pd-catalyzed reactions with aryl boronic acids to construct extended π-systems for materials science .

- Catalytic C–H activation : Iodine acts as a directing group for regioselective functionalization (e.g., hydroxylation or alkylation) .

- Computational insights : Density functional theory (DFT) studies predict iodine’s impact on transition-state energies, guiding catalyst selection (e.g., Cu vs. Pd systems) .

Advanced: What challenges arise in characterizing byproducts during synthesis, and how can they be addressed?

Common byproducts include incomplete benzylation (mono-benzylated intermediates) and iodine displacement products . Mitigation strategies:

- HPLC-MS monitoring : Detects low-abundance byproducts early in the reaction .

- Tandem purification : Sequential column chromatography (normal phase followed by size exclusion) isolates high-purity targets .

- Isotopic labeling : Using ¹³C-labeled benzyl halides helps trace undesired side reactions via NMR .

Advanced: How can researchers leverage this compound in supramolecular or coordination chemistry?

The rigid bis(oxy)methylene backbone and iodine’s steric bulk enable:

- Metal-organic frameworks (MOFs) : Coordination with Cu(I) or Ag(I) ions forms porous networks for gas storage, as seen in analogous systems with trimethylphenylene linkers .

- Host-guest systems : The iodine atom creates hydrophobic cavities for selective binding of aromatic guests (e.g., nitroaromatics) .

- Crystallographic analysis : SHELXD/SHELXE programs solve complex twinned or high-symmetry structures .

Basic: What safety protocols are essential when handling this iodinated compound?

- Radiation safety : Although not radioactive, iodine’s volatility requires use in fume hoods.

- Waste disposal : Halogenated waste must be segregated and treated with activated charcoal or specialized adsorbents .

- PPE : Gloves (nitrile) and goggles are mandatory to prevent dermal/ocular exposure .

Advanced: What methodologies resolve contradictions in biological activity data for derivatives of this compound?

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxicity) require:

- Dose-response profiling : EC₅₀/IC₅₀ curves differentiate specific activity from off-target effects .

- Molecular docking : Tools like AutoDock Vina simulate interactions with targets (e.g., bacterial topoisomerases) to rationalize experimental results .

- Metabolite screening : LC-MS identifies degradation products that may contribute to observed toxicity .

Advanced: How can computational tools predict the compound’s behavior in photophysical applications?

- Time-dependent DFT (TD-DFT) : Models UV-Vis absorption spectra by calculating electronic transitions between HOMO-LUMO orbitals .

- Solvatochromism studies : COSMO-RS simulations predict solvent-dependent fluorescence shifts .

- Nonlinear optical (NLO) properties : Hyperpolarizability calculations assess potential in optoelectronics .

Basic: What analytical techniques quantify purity and stability under storage conditions?

- Stability-indicating HPLC : Uses C18 columns (acetonitrile/water gradients) to detect degradation (e.g., iodine loss or oxidation) .

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (Td > 200°C typical for benzyl ethers) .

- Karl Fischer titration : Monitors moisture uptake, critical for hygroscopic intermediates .

Advanced: What strategies improve regioselectivity in further functionalization of this compound?

- Protecting groups : Temporarily shield reactive sites (e.g., silyl ethers for –OH groups) during iodination or alkylation .

- Directed ortho-metalation : Use of LDA or Grignard reagents to install substituents at specific positions .

- Microwave-assisted synthesis : Enhances reaction control, reducing side products in multi-step pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.